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This document provides a detailed technical overview of the carcinogenicity and toxicity of 2-
Aminoanthraquinone (2-AAQ), an aromatic amine used primarily as an intermediate in the

synthesis of anthraquinone dyes and pigments.[1][2][3] Human exposure is most likely to occur

in occupational settings during its production and use.[4][5] This guide synthesizes findings

from key non-clinical studies to inform risk assessment and guide future research.

Carcinogenicity Assessment
2-Aminoanthraquinone is classified as "reasonably anticipated to be a human carcinogen"

based on sufficient evidence from studies in experimental animals.[1][6] This conclusion is

primarily drawn from a long-term bioassay conducted by the National Cancer Institute (NCI).[7]

No epidemiological studies evaluating the relationship between human cancer and specific

exposure to 2-aminoanthraquinone were identified.[1][4][6]

Long-Term Animal Bioassays
A pivotal bioassay of 2-aminoanthraquinone was conducted using Fischer 344 rats and

B6C3F1 mice.[7] The compound was administered in the feed for 78-80 weeks, followed by an

observation period.[7] The study demonstrated that dietary administration of 2-
aminoanthraquinone was carcinogenic in male rats and both sexes of mice.[7][8]

Key findings from the NCI bioassay include:
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Male Fischer 344 Rats: A significant positive association was found between the

administered dose and the combined incidence of hepatocellular carcinomas and neoplastic

nodules of the liver.[7]

B6C3F1 Mice: A significantly higher incidence of hepatocellular carcinomas was observed in

both male and female mice compared to control groups.[7]

Female B6C3F1 Mice: In addition to liver tumors, a significantly higher incidence of

malignant hematopoietic lymphomas was noted in the high-dose female mice.[7]

Female Fischer 344 Rats: Poor survival in the treated female rat groups precluded any

conclusion regarding the carcinogenicity of 2-AAQ in these animals.[7]

It is important to note that the material tested in this and other studies was often a technical-

grade 2-aminoanthraquinone of low or uncertain purity, which may contain unidentified

impurities.[3][4]

Quantitative Carcinogenicity Data
The tumor incidence data from the primary NCI bioassay are summarized in the table below.
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Table 1:
Summary of
Neoplastic
Findings in the
NCI Bioassay
of 2-
Aminoanthraq
uinone

Species/Sex Tumor Type Control Group Low Dose Group High Dose Group

Fischer 344 Rat /

Male

Hepatocellular

Carcinoma or

Neoplastic

Nodule

(Combined)

1/48 2/48 6/49

B6C3F1 Mouse /

Male

Hepatocellular

Carcinoma

Not specified, but

significantly

lower than dosed

groups.

Not specified, but

significantly

higher than

control.

Not specified, but

significantly

higher than

control.

B6C3F1 Mouse /

Female

Hepatocellular

Carcinoma

Not specified, but

significantly

lower than dosed

groups.

Not specified, but

significantly

higher than

control.

Not specified, but

significantly

higher than

control.

B6C3F1 Mouse /

Female

Malignant

Hematopoietic

Lymphoma

Significantly

lower than high

dose group.

Not specified.

Significantly

higher than

control.

Data sourced

from NCI

Bioassay

Technical Report

Series No. 144.

[7]

Experimental Protocol: NCI Carcinogenicity Bioassay
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The following protocol was used for the NCI's long-term dietary study of 2-
aminoanthraquinone.[7]

Test Substance: 2-Aminoanthraquinone (CAS No. 117-79-3).

Animal Models:

Fischer 344 rats, 50 males and 50 females per group.

B6C3F1 mice, 50 males and 50 females per group.

Route of Administration: Dietary. The compound was administered in the feed.

Dosage Concentrations (Time-Weighted Average):

Male Rats: 0.35% (low dose) and 0.69% (high dose).

Female Rats: 0.2% (single dose group).

Mice (Male & Female): 0.5% (low dose) and 1.0% (high dose).

Study Duration:

Administration Period: 78 weeks (with the exception of high-dose mice, which was 80

weeks).

Observation Period: Following administration, rats were observed for up to an additional

32 weeks, and mice for up to an additional 16 weeks.

Endpoints:

Survival and body weight monitoring.

Comprehensive gross necropsy.

Histopathological examination of all major tissues and organs.
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Phase 1: Study Setup & Acclimation

Phase 2: Dosing & Observation

Phase 3: Pathological Analysis

Phase 4: Data Interpretation

Animal Selection
(Fischer 344 Rats, B6C3F1 Mice)

Acclimation Period

Randomization into Groups
(Control, Low Dose, High Dose)

Dietary Administration
(78-80 Weeks)

In-life Monitoring
(Body Weight, Clinical Signs)

Post-dosing Observation
(16-32 Weeks)

Terminal Sacrifice

Gross Necropsy

Tissue Collection & Fixation

Histopathological Examination

Statistical Analysis of Tumor Incidence

Carcinogenicity Conclusion

Click to download full resolution via product page

Workflow for the NCI Carcinogenicity Bioassay of 2-Aminoanthraquinone.
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Genotoxicity and Acute Toxicity
Studies indicate that 2-aminoanthraquinone possesses genotoxic potential, which may

contribute to its carcinogenic activity. Acute toxicity appears to be low, but the compound can

cause local irritation.

Genotoxicity Profile
The genotoxicity of 2-AAQ has been evaluated in multiple systems with mixed results,

potentially related to the purity of the test compound and the specific endpoints measured.

Mouse Lymphoma Assay: 2-Aminoanthraquinone was found to be genotoxic in the

L5178Y/TK+/- mouse lymphoma cell assay, inducing mutations at the thymidine kinase (tk)

locus and causing micronucleus formation.[9]

Ames Test (Salmonella typhimurium): Purified 2-aminoanthraquinone was reported to be

non-mutagenic in Salmonella typhimurium.[4] This contrasts with findings for other related

compounds, suggesting the mechanism of genotoxicity may not be a straightforward point

mutation in this bacterial system or that metabolic activation differs.

Table 2: Summary
of Genotoxicity
Data for 2-
Aminoanthraquino
ne

Assay Type Test System
Metabolic Activation

(S9)
Result

Mouse Lymphoma

Assay (MLA)
L5178Y/TK+/- cells

Not specified in

abstract
Positive[9]

Bacterial Reverse

Mutation (Ames Test)

Salmonella

typhimurium
Not specified

Negative (for purified

compound)[4]

Other Toxicological Endpoints
Beyond carcinogenicity and genotoxicity, other toxic effects have been noted.
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Dermal and Ocular Effects: Contact can irritate the skin and eyes.[10][11] The primary route

of potential human exposure is considered to be dermal contact.[1][6]

Renal Toxicity: Some evidence suggests that 2-aminoanthraquinone may have adverse

effects on the kidneys.[11]

Acute Toxicity: The compound is not classified as acutely toxic via oral, dermal, or inhalation

routes based on available safety data sheets.[12] When heated to decomposition, it emits

toxic fumes of nitrogen oxides.[10][13]

Metabolism and Proposed Mechanism of Action
The toxicity of 2-aminoanthraquinone is likely dependent on its metabolic activation to

reactive intermediates. While a complete signaling pathway for its carcinogenicity has not been

elucidated, a logical pathway can be proposed based on its metabolism and genotoxic effects.

Metabolic Pathways
Metabolism studies in Fischer rats identified several metabolites in the urine following dietary

administration.[13] The primary metabolic routes appear to be N-acetylation, N-formylation, and

aromatic hydroxylation.

Key identified metabolites include:

N-acetyl-2-aminoanthraquinone

N-formyl-2-aminoanthraquinone

Hydroxy-derivatives of both the parent compound and its N-acetylated metabolite.[13]

Metabolic differences were noted between sexes, with male rats showing more metabolic

breakdown while females had a higher prevalence of soluble metabolites.[13]
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Primary Metabolic Pathways of 2-Aminoanthraquinone in Rats.

Proposed Toxicological Mechanism
The carcinogenicity of 2-aminoanthraquinone is likely a multi-step process initiated by

metabolic activation. The resulting reactive species can then interact with cellular

macromolecules, leading to genotoxic events that, if unrepaired, can result in mutations and

the initiation of cancer. The liver, being a primary site of metabolism, is a key target organ,

which aligns with the observed hepatocellular carcinomas in animal studies.
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Proposed Logical Pathway for 2-Aminoanthraquinone Carcinogenicity.
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Conclusion
The available scientific evidence strongly supports the conclusion that 2-aminoanthraquinone
is a carcinogen in experimental animals, targeting the liver in both rats and mice and the

hematopoietic system in female mice.[1][7] The compound is also genotoxic, as demonstrated

in mammalian cell assays.[9] Its toxicity is likely mediated through metabolic activation to

reactive intermediates that can damage DNA. Given the sufficient evidence in animals and the

lack of human data, a precautionary approach is warranted, and exposure to 2-
aminoanthraquinone should be minimized.[11] Future research should focus on elucidating

the specific mechanisms of action, identifying the reactive metabolites, and clarifying the

relevance of the animal tumor data to human health risk assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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